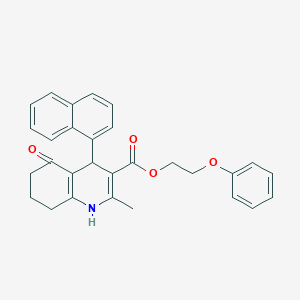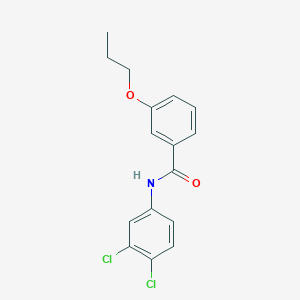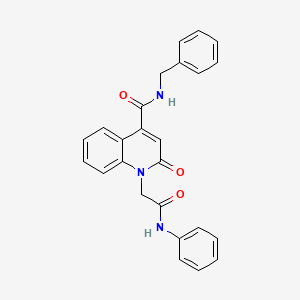
1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolinecarboxamide derivatives. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is believed to involve the inhibition of topoisomerase II. This enzyme is responsible for unwinding DNA during replication and transcription, and its inhibition can lead to DNA damage and cell death. In addition, this compound has been reported to induce apoptosis in cancer cells, which further contributes to its antitumor activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide have been extensively studied. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of bacteria and fungi. In addition, this compound has been reported to exhibit anti-inflammatory and antioxidant activities, which may contribute to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is its potent inhibitory activity against topoisomerase II, which makes it a promising candidate for the development of anticancer drugs. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for the research on 1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide. One direction is to investigate its potential applications in other fields, such as agriculture and environmental science. Another direction is to develop more potent and selective inhibitors of topoisomerase II based on the structure of this compound. Finally, further studies are needed to elucidate the mechanism of action and the potential side effects of this compound in vivo.
In conclusion, 1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its potent inhibitory activity against topoisomerase II makes it a promising candidate for the development of anticancer drugs. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide involves the reaction of 2-anilinoacetyl chloride with benzylmalonic acid in the presence of sodium ethoxide to form 2-benzyl-2-(2-anilino-2-oxoethyl)malonic acid. This intermediate compound is then cyclized with phosphorus oxychloride to form 1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide.
Applications De Recherche Scientifique
1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxo-1,2-dihydro-4-quinolinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antibacterial, and antifungal activities. In addition, this compound has been reported to exhibit potent inhibitory activity against the enzyme topoisomerase II, which plays a critical role in DNA replication and cell division.
Propriétés
IUPAC Name |
1-(2-anilino-2-oxoethyl)-N-benzyl-2-oxoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c29-23(27-19-11-5-2-6-12-19)17-28-22-14-8-7-13-20(22)21(15-24(28)30)25(31)26-16-18-9-3-1-4-10-18/h1-15H,16-17H2,(H,26,31)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNBNDFBTBRBPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-oxo-1-[2-oxo-2-(phenylamino)ethyl]-1,2-dihydroquinoline-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(2-chlorophenoxy)ethyl]-4'-methoxy-3-biphenylcarboxamide](/img/structure/B4962713.png)
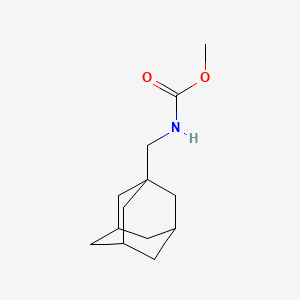
![N~1~-cyclopropyl-N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4962724.png)
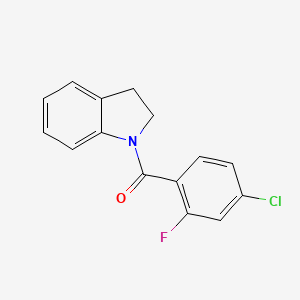
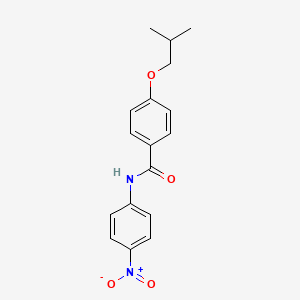
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(4-fluorophenyl)-2,5-pyrrolidinedione](/img/structure/B4962747.png)
![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-(2-chlorobenzyl)-N-methylmethanamine](/img/structure/B4962755.png)
![2-fluoro-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4962770.png)
![1-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-3-phenoxy-2-propanol hydrochloride](/img/structure/B4962782.png)
![N-cyclopropyl-6-[4-(1-piperidinylcarbonyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4962787.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B4962788.png)
![5-isopropyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide](/img/structure/B4962798.png)
